molecular formula C17H15NO5 B5550943 (1Z)-1-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE

(1Z)-1-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE

Cat. No.: B5550943
M. Wt: 313.30 g/mol
InChI Key: CWXOBDIKPZSEQY-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z)-1-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is a complex organic compound with a unique structure that combines a furo[3,4-c]pyridine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the furo[3,4-c]pyridine core, followed by the introduction of the ethoxy and hydroxyl groups on the phenyl ring. The final step involves the formation of the methylene bridge connecting the phenyl and furo[3,4-c]pyridine moieties. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

(1Z)-1-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1Z)-1-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-1-[(3-METHOXY-4-HYDROXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE
  • (1Z)-1-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE

Uniqueness

The uniqueness of (1Z)-1-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

(1Z)-1-[(3-ethoxy-4-hydroxyphenyl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-3-22-14-8-10(4-5-12(14)19)7-13-11-6-9(2)18-16(20)15(11)17(21)23-13/h4-8,19H,3H2,1-2H3,(H,18,20)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXOBDIKPZSEQY-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C3=C(C(=O)NC(=C3)C)C(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C3=C(C(=O)NC(=C3)C)C(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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